Cas no 404363-98-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dimethylphenoxy)acetate)

404363-98-0 structure
Productnaam:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dimethylphenoxy)acetate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dimethylphenoxy)acetate Chemische en fysische eigenschappen
Naam en identificatie
-
- 404363-98-0
- AKOS003358018
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dimethylphenoxy)acetate
- EN300-6516185
-
- Inchi: 1S/C18H15NO5/c1-11-7-8-13(9-12(11)2)23-10-16(20)24-19-17(21)14-5-3-4-6-15(14)18(19)22/h3-9H,10H2,1-2H3
- InChI-sleutel: ZOXPXXGQRAIBRL-UHFFFAOYSA-N
- LACHT: O(C(COC1C=CC(C)=C(C)C=1)=O)N1C(C2C=CC=CC=2C1=O)=O
Berekende eigenschappen
- Exacte massa: 325.09502258g/mol
- Monoisotopische massa: 325.09502258g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 5
- Complexiteit: 496
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 72.9Ų
- XLogP3: 3.4
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dimethylphenoxy)acetate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516185-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dimethylphenoxy)acetate |
404363-98-0 | 1g |
$0.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dimethylphenoxy)acetate Gerelateerde literatuur
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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